m-PEG12-Mal

Vue d'ensemble

Description

Applications De Recherche Scientifique

m-PEG12-Mal has a wide range of applications in scientific research, including:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-Mal typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization and filtration to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG12-Mal undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage.

Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

Reagents: Common reagents include thiol-containing compounds, such as cysteine or glutathione.

Conditions: Reactions are typically carried out at a pH between 6.5 and 7.5 to ensure optimal reactivity of the maleimide group.

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for further functionalization or bioconjugation .

Mécanisme D'action

The mechanism of action of m-PEG12-Mal involves the formation of a covalent bond between the maleimide group and a thiol group on a target molecule. This reaction forms a stable thioether linkage, which can be used to attach various biomolecules, such as proteins or peptides, to the PEG chain. This modification enhances the solubility, stability, and bioavailability of the attached biomolecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

m-PEG12-NH-Mal: Contains an amine group instead of a methoxy group, which can react with carboxyl groups to form amide bonds.

m-PEG12-OH: Lacks the maleimide group and is used for general PEGylation purposes.

Uniqueness

m-PEG12-Mal is unique due to its maleimide group, which provides specific reactivity with thiol groups, making it highly suitable for bioconjugation applications. The hydrophilic PEG spacer also enhances the solubility and stability of the resulting conjugates, making it a versatile tool in various scientific fields .

Activité Biologique

m-PEG12-Mal (maleimide-terminated polyethylene glycol) is a versatile compound primarily used in bioconjugation and drug delivery applications, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras). This article provides an in-depth exploration of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

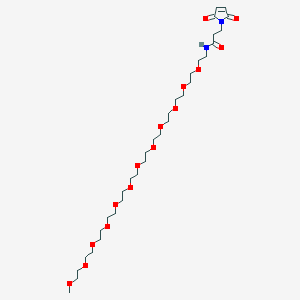

This compound consists of a polyethylene glycol (PEG) chain with a molecular weight of approximately 12 units, terminated with a maleimide group. This structure allows for selective conjugation to thiol-containing molecules, facilitating the formation of stable linkages with proteins, peptides, or other biomolecules.

Key Properties:

- Hydrophilicity: The PEG component enhances solubility in aqueous environments, making it suitable for biological applications.

- Biocompatibility: this compound exhibits low toxicity and minimal immunogenicity, which is critical for therapeutic applications.

- Reactivity: The maleimide group reacts specifically with thiols, allowing for targeted conjugation without unwanted side reactions.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to form stable conjugates with various biomolecules. This property is utilized in several applications:

- Drug Delivery Systems: this compound can be used to create drug conjugates that enhance the pharmacokinetics and biodistribution of therapeutic agents. By attaching drugs to this compound, researchers can improve solubility and reduce systemic toxicity.

- PROTAC Development: As a linker in PROTACs, this compound facilitates the targeted degradation of specific proteins within cells. This approach has shown promise in cancer therapy by selectively eliminating oncogenic proteins while sparing others.

- Hydrogel Formation: this compound can be incorporated into hydrogels for controlled release applications. These hydrogels can encapsulate growth factors or drugs and release them in a regulated manner in response to specific stimuli.

Case Study 1: PROTACs Targeting Cancer Cells

A study demonstrated the efficacy of this compound as a linker in PROTACs designed to degrade the MDM2 protein, which is often overexpressed in cancers. The resulting PROTAC exhibited enhanced potency against cancer cell lines compared to traditional therapies. The study reported a significant reduction in tumor volume in xenograft models treated with the PROTAC conjugate compared to controls .

Case Study 2: Hydrogel Applications

Research involving PEG-maleimide hydrogels highlighted their use in delivering vascular endothelial growth factor (VEGF) for cardiac repair following ischemic injury. The hydrogels formed with this compound allowed for sustained release of VEGF, improving myocardial function and promoting angiogenesis in rat models . The mesh size of the hydrogel was optimized to facilitate the release while maintaining encapsulated protein stability.

Data Tables

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDVKBUIQUWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.